(Rac)-trans Jasmonic acid-d3
Description
(Rac)-trans Jasmonic acid-d3 is a deuterium-labeled isotopologue of jasmonic acid (JA), a plant hormone central to regulating stress responses, growth, and developmental processes such as senescence, fruit ripening, and defense mechanisms . The compound features three deuterium atoms (d3) substituted at specific positions in the JA backbone, typically used as an internal standard in mass spectrometry-based quantification to track endogenous JA levels in plant tissues . The "Rac-trans" designation indicates a racemic mixture of trans-isomers, ensuring broad applicability in analytical workflows. Unlike bioactive JA derivatives, (Rac)-trans Jasmonic acid-d3 is metabolically inert, making it ideal for distinguishing exogenous applications from endogenous JA pools in experimental settings.
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
227.31 g/mol |
IUPAC Name |
methyl 2-[(1R,2R)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11-/m1/s1/i1D3 |
InChI Key |
GEWDNTWNSAZUDX-WKJAJORKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)OC |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-trans Jasmonic acid-d3 typically involves the incorporation of deuterium into the jasmonic acid molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in jasmonic acid with deuterium atoms using deuterated reagents under specific reaction conditions.
Deuterated Precursors: Another approach is to use deuterated precursors in the synthesis of jasmonic acid, ensuring that the final product contains deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of (Rac)-trans Jasmonic acid-d3 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium into the jasmonic acid molecule.
Chemical Reactions Analysis
Types of Reactions
(Rac)-trans Jasmonic acid-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to jasmonic acid derivatives through oxidation reactions.
Reduction: Reduction of jasmonic acid to its corresponding alcohol.
Substitution: Substitution reactions where functional groups on the jasmonic acid molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various jasmonic acid derivatives, such as methyl jasmonate and jasmonic acid conjugates, which have distinct biological activities and applications.
Scientific Research Applications
(Rac)-trans Jasmonic acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of jasmonic acid.
Biology: Helps in studying the role of jasmonic acid in plant growth, development, and stress responses.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the fragrance industry due to its role as a constituent of essential oils.
Mechanism of Action
The mechanism of action of (Rac)-trans Jasmonic acid-d3 involves its interaction with specific molecular targets and pathways in plants. Jasmonic acid and its derivatives bind to receptors and activate signaling pathways that regulate gene expression, leading to various physiological responses. These pathways include:
Jasmonate Signaling Pathway: Involves the perception of jasmonic acid by receptors, leading to the activation of transcription factors and the expression of jasmonate-responsive genes.
Crosstalk with Other Hormones: Jasmonic acid interacts with other plant hormones, such as salicylic acid and ethylene, to modulate plant responses to biotic and abiotic stresses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between (Rac)-trans Jasmonic acid-d3 and structurally or functionally related compounds:
Key Differentiators
- Deuterium Labeling: Unlike endogenous JA or MeJA, (Rac)-trans Jasmonic acid-d3’s deuterium substitution (d3) enables discrimination from natural JA in mass spectrometry, avoiding signal overlap . In contrast, JA-d5 (deuterated at five positions) is another isotopic standard but may differ in chromatographic retention .
- Bioactivity: PDJ and dihydrojasmonic acid salts retain bioactivity, whereas (Rac)-trans Jasmonic acid-d3 is non-functional, serving purely as a analytical tool .
- Solubility : JA and MeJA are lipophilic, limiting their application in aqueous systems. Dihydrojasmonic acid salts address this via enhanced water solubility, while (Rac)-trans Jasmonic acid-d3 is typically used in solvent-based extraction .
Mechanistic and Evolutionary Insights
- Cross-Species Signaling: JA shares structural homology with prostaglandin E2, enabling cross-reactivity in human EP2 receptors (Δ binding energy = -8.65 kcal/mol ).
- Conserved Pathways : JA signaling mechanisms are conserved across plants, with Taxus and Arabidopsis sharing homologous genes (e.g., COI1, JAZ ). Deuterated JA aids in mapping these pathways without perturbing native signaling.
Q & A
Q. How can researchers ethically validate the ecological impact of deuterated jasmonates in field studies?
- Methodological Answer : Conduct small-scale field trials with containment protocols to prevent environmental release. Monitor soil and groundwater for residual deuterated compounds using targeted metabolomics. Obtain institutional review board (IRB) approval for studies involving non-model ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
